molecular formula C8H10ClNO2S B2829743 Benzyl(methyl)sulfamoyl chloride CAS No. 36959-70-3

Benzyl(methyl)sulfamoyl chloride

Cat. No.: B2829743
CAS No.: 36959-70-3
M. Wt: 219.68
InChI Key: VURHMMRCYKRHOT-UHFFFAOYSA-N
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Description

Benzyl(methyl)sulfamoyl chloride is an organic compound with the molecular formula C8H10ClNO2S It is a sulfonamide derivative, characterized by the presence of a benzyl group, a methyl group, and a sulfamoyl chloride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl(methyl)sulfamoyl chloride can be synthesized through several methods. One common approach involves the reaction of benzylamine with chlorosulfonic acid, followed by methylation. The reaction typically proceeds under controlled temperature conditions to prevent decomposition or side reactions.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using automated reactors. The process includes the careful addition of reagents, temperature control, and purification steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Benzyl(methyl)sulfamoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines to form sulfonamide derivatives.

    Hydrolysis: In the presence of water, it can hydrolyze to form benzyl(methyl)sulfonamide and hydrochloric acid.

Common Reagents and Conditions:

    Amines: Used in substitution reactions to form sulfonamides.

    Water: Used in hydrolysis reactions.

Major Products Formed:

    Sulfonamides: Formed through substitution reactions.

    Benzyl(methyl)sulfonamide: Formed through hydrolysis.

Scientific Research Applications

Benzyl(methyl)sulfamoyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It can be used to modify biomolecules for studying biological processes.

    Industry: Used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

    Benzylsulfonyl Chloride: Similar structure but lacks the methyl group.

    Methylsulfonyl Chloride: Similar structure but lacks the benzyl group.

Uniqueness: Benzyl(methyl)sulfamoyl chloride is unique due to the presence of both benzyl and methyl groups, which can influence its reactivity and the types of products formed in reactions. This dual functionality makes it a versatile compound in synthetic chemistry.

Properties

IUPAC Name

N-benzyl-N-methylsulfamoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO2S/c1-10(13(9,11)12)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VURHMMRCYKRHOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36959-70-3
Record name N-benzyl-N-methylsulfamoyl chloride
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